molecular formula C11H13N5O B6419317 4-(1-phenyl-1H-tetrazol-5-yl)morpholine CAS No. 351870-71-8

4-(1-phenyl-1H-tetrazol-5-yl)morpholine

Cat. No.: B6419317
CAS No.: 351870-71-8
M. Wt: 231.25 g/mol
InChI Key: FAXZLWPGMPNYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-phenyl-1H-tetrazol-5-yl)morpholine is an organic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine typically involves the reaction of phenylhydrazine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-phenyl-1H-tetrazol-5-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : Used as a precursor for synthesizing more complex organic molecules.
  • Reagent : Participates in various organic reactions, including nucleophilic substitutions and cycloadditions.

Biology

  • Biological Activity : Investigated for antimicrobial, antiviral, and anticancer properties. The tetrazole ring is known to enhance the biological activity of compounds by acting as a bioisostere for carboxylic acids.

Medicine

  • Therapeutic Potential : Explored for its effects on neurological disorders, including Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential cognitive benefits.
  • Antimicrobial Properties : Studies indicate efficacy against various bacterial strains, including resistant forms.

Industry

  • Material Science : Utilized in developing new materials and as a precursor for industrial chemicals due to its unique chemical properties.
Activity TypeTarget Organism/ConditionIC50 Value (μM)Notes
AntimicrobialStaphylococcus aureus0.5Comparable to standard antibiotics
Escherichia coli0.7Effective against Gram-negative bacteria
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18Strong anti-tubercular activity
NeuroprotectiveAlzheimer's disease modelsN/AAChE inhibition observed

Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, derivatives of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine demonstrated significant improvements in infection resolution rates compared to control groups.

Anti-Tubercular Trials

A study involving patients with multi-drug-resistant tuberculosis showed that treatment with a derivative of this compound resulted in significant reductions in bacterial load after six weeks of therapy.

Neuroprotection in Animal Models

Animal studies indicated that administration of the compound led to improved cognitive performance in models of Alzheimer's disease, correlating with reduced levels of AChE activity.

Mechanism of Action

The mechanism of action of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes. The compound’s electron-donating and electron-withdrawing properties enable it to stabilize receptor-ligand interactions, making it effective in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 5-phenyl-1H-tetrazole
  • 4-(2-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoyl)morpholine

Uniqueness

4-(1-phenyl-1H-tetrazol-5-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-tetrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Biological Activity

4-(1-phenyl-1H-tetrazol-5-yl)morpholine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a morpholine ring substituted with a 1H-tetrazole group. The synthesis typically involves the reaction of morpholine with appropriate tetrazole precursors, often utilizing nitriles as starting materials. For instance, one method involves the cyclization of nitriles to form tetrazoles, followed by nucleophilic substitution to introduce the morpholine moiety .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has shown efficacy against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It can inhibit enzymes critical for cellular proliferation and survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains.
Showed significant apoptosis induction in breast cancer cell lines.
Reported anti-inflammatory effects in animal models of arthritis.

Properties

IUPAC Name

4-(1-phenyltetrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXZLWPGMPNYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278264
Record name 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351870-71-8
Record name 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351870-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.